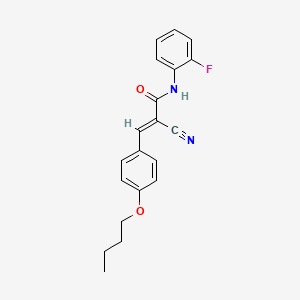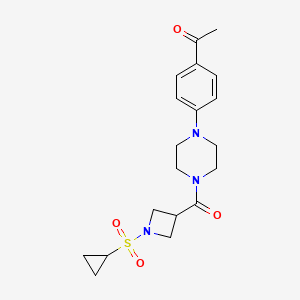![molecular formula C10H7ClN2O3S B2388375 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole CAS No. 339018-26-7](/img/structure/B2388375.png)
2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole” is a chemical compound with the molecular formula C10H7ClN2O3S . It has a molecular weight of 270.7 . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7ClN2O3S/c11-10-12-5-9(17-10)6-16-8-3-1-7(2-4-8)13(14)15/h1-5H,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole has been studied for its potential applications in the fields of biochemistry and physiology. It has been shown to have potential as an anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This compound has also been studied for its potential to inhibit the growth of certain cancer cells, as well as its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole is not yet fully understood. However, it is believed that the nitro group in this compound is responsible for its anti-inflammatory activity, while the thiazole ring is responsible for its ability to inhibit the activity of certain enzymes. It is also believed that this compound may interfere with the activity of certain proteins involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory activity in vitro, as well as in vivo. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, and to inhibit the growth of certain cancer cells. In addition, this compound has been shown to have protective effects against oxidative stress and to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole in laboratory experiments is its relatively low cost and ease of synthesis. In addition, this compound is relatively stable and has a low toxicity profile. However, there are some limitations to using this compound in laboratory experiments, including the fact that its mechanism of action is not yet fully understood and that its effects on certain biochemical and physiological processes are not yet fully understood.
Future Directions
The potential future directions for 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole research include further exploration of its mechanism of action, as well as its potential applications in the fields of biochemistry, physiology, and laboratory experimentation. In addition, further research is needed to explore the effects of this compound on other biochemical and physiological processes, as well as its potential to be used as a building block for the synthesis of other compounds. Finally, further research is needed to explore the potential for this compound to be used as a therapeutic agent in the treatment of various diseases.
Synthesis Methods
2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole can be synthesized using a variety of methods, including the reaction of 4-nitrophenol with thiophosgene in the presence of a catalytic amount of pyridine. This method has been found to be the most efficient and cost-effective route to synthesize this compound. Other methods that have been explored include the reaction of 4-nitrophenol with thiourea in the presence of a base and the reaction of 4-nitrophenol with thioglycolic acid in the presence of a base.
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-10-12-5-9(17-10)6-16-8-3-1-7(2-4-8)13(14)15/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUDDXHSVZKKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324649 |
Source


|
| Record name | 2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819488 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
339018-26-7 |
Source


|
| Record name | 2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)
![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)
![2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2388295.png)


![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)
![Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2388305.png)
![6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2388306.png)
![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2388307.png)

![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2388310.png)
![2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2388311.png)
